molecular formula C12H18N4O3 B1328621 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline CAS No. 942474-56-8

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline

Cat. No.: B1328621
CAS No.: 942474-56-8
M. Wt: 266.3 g/mol
InChI Key: GFPJMFROQBTKIM-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline is an organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.

    Formation of Hydroxyethylpiperazine: Piperazine is reacted with ethylene oxide to form 2-hydroxyethylpiperazine.

    Coupling Reaction: The 3-nitroaniline is then coupled with 2-hydroxyethylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

Scientific Research Applications

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline has several notable applications:

Medicinal Chemistry

This compound is being investigated for its potential role in drug development, particularly as a small molecule inhibitor targeting specific biological pathways. Its structure allows for interactions with various molecular targets, potentially modulating enzyme or receptor activities .

Cancer Research

Recent studies have highlighted the compound's potential in cancer therapeutics. For instance, derivatives of piperazine, including this compound, have shown promise in inhibiting cancer cell growth and may serve as a basis for developing new anticancer agents .

Material Science

In industrial applications, this compound can be utilized in the development of materials with specific properties, such as polymers or coatings that require enhanced durability or chemical resistance.

Case Studies and Research Findings

Several research initiatives have explored the efficacy and applicability of this compound:

  • Anticancer Activity : A study demonstrated that piperazine derivatives exhibited significant activity against various cancer cell lines, suggesting that modifications to the piperazine structure could enhance therapeutic effects .
  • Mechanism of Action : The compound's mechanism involves hydrogen bonding due to the hydroxyethyl group and redox participation by the nitro group, which may influence biological pathways critical in disease processes.

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated as a kinase inhibitor for targeted therapy
Cancer ResearchPotential anticancer agent; effective against cell lines
Material ScienceUsed in polymer and coating development

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent widely used in biological research.

    N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent with similar properties to HEPES.

Biological Activity

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the nitration of an aniline derivative followed by the introduction of a piperazine ring. Various methods have been reported for the synthesis, with modifications to enhance yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation in various lines, such as A549 and NCI-H1975. The IC50 values for related compounds often fall within the low micromolar range, indicating potential effectiveness against tumors .

The mechanism of action for compounds like this compound is primarily through inhibition of key signaling pathways involved in tumor growth. For example, inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway has been documented, where compounds show competitive inhibition against EGFR tyrosine kinase with selectivity towards mutant forms .

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting that piperazine derivatives possess antimicrobial properties. Studies have demonstrated that these compounds can exhibit activity against various bacterial strains and fungi, making them candidates for further investigation in antimicrobial therapy .

Study 1: Antitumor Efficacy

A study conducted on a series of piperazine derivatives, including those structurally related to this compound, revealed that certain modifications significantly enhanced their cytotoxicity against cancer cell lines. The most potent compound demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutants .

Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of piperazine derivatives. The results indicated that several compounds showed promising activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Comparative Table of Biological Activities

Compound NameIC50 (µM)TargetActivity Type
This compound13EGFRAntitumor
Piperazine Derivative A>50Various TumorsAntitumor
Piperazine Derivative B0.297A549 CellsAntitumor
Piperazine Derivative C<10Gram-positive BacteriaAntimicrobial

Properties

IUPAC Name

2-[4-(4-amino-2-nitrophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c13-10-1-2-11(12(9-10)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPJMFROQBTKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650191
Record name 2-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-56-8
Record name 4-(4-Amino-2-nitrophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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